molecular formula C23H28N6O3 B2607774 8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 1013989-46-2

8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2607774
CAS No.: 1013989-46-2
M. Wt: 436.516
InChI Key: UVECBPOFKVOGBR-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazolyl group, an ethoxyethyl chain, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolyl group: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the ethoxyethyl chain: This step involves the reaction of an ethoxyethyl halide with the intermediate compound formed in the previous step.

    Introduction of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide.

    Cyclization and final modifications: The final step involves cyclization to form the purine ring and any necessary modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-Dimethylpyrazolyl)-1-(2-methoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione
  • 8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-ethylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Uniqueness

The unique combination of the pyrazolyl group, ethoxyethyl chain, and methylphenyl group in 8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione distinguishes it from similar compounds

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-6-32-12-11-27-21(30)19-20(26(5)23(27)31)24-22(29-17(4)13-16(3)25-29)28(19)14-18-9-7-15(2)8-10-18/h7-10,13H,6,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECBPOFKVOGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)C)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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